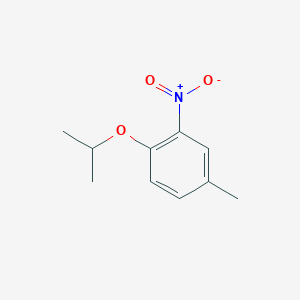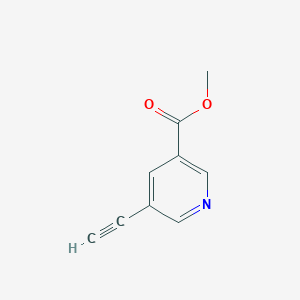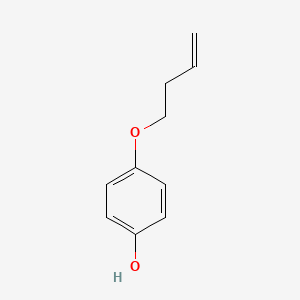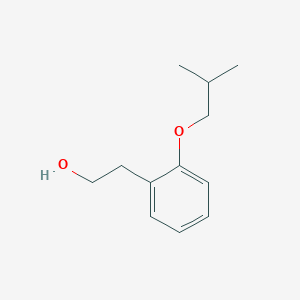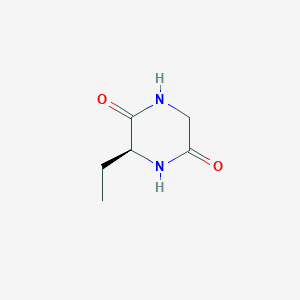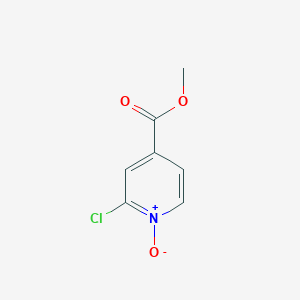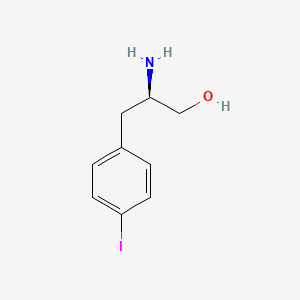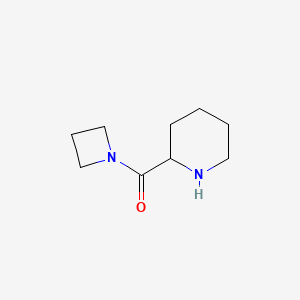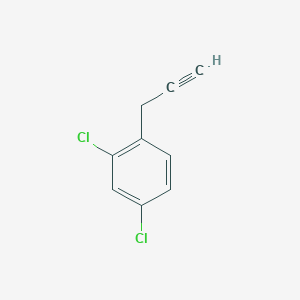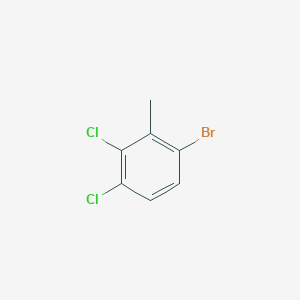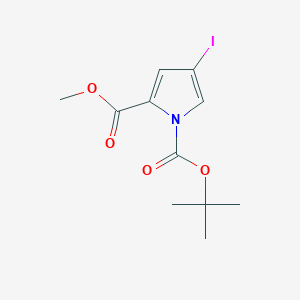
1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate
概要
説明
1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate is a chemical compound with the molecular formula C11H14INO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
The synthesis of 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate typically involves the iodination of a pyrrole derivative. One common method involves the reaction of 1-tert-butyl 2-methyl pyrrole-1,2-dicarboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce pyrrolidines.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
科学的研究の応用
1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: The compound’s derivatives can be used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. These interactions can modulate biological pathways, leading to desired effects. For example, in medicinal chemistry, the compound’s derivatives may inhibit specific enzymes involved in disease processes.
類似化合物との比較
1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate can be compared with other pyrrole derivatives, such as:
1-tert-butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.
1-tert-butyl 2-methyl 4-chloro-1H-pyrrole-1,2-dicarboxylate: Another halogenated derivative with chlorine. Its properties and applications may vary compared to the iodine derivative.
1-tert-butyl 2-methyl 4-fluoro-1H-pyrrole-1,2-dicarboxylate: The fluorine derivative may have unique electronic properties and reactivity.
The uniqueness of this compound lies in its iodine atom, which can participate in specific reactions and interactions that other halogenated derivatives may not.
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-iodopyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZDUOPFMNJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



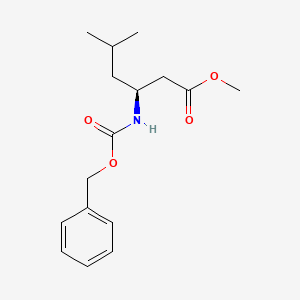
![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
